![molecular formula C12H18N2O B1385926 1-(2-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 887580-19-0](/img/structure/B1385926.png)
1-(2-(Aminomethyl)phenyl)piperidin-4-ol
Overview
Description
“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is also known as “1-[4-(aminomethyl)phenyl]piperidin-4-ol” and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” were not found, it is known that piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . An efficient synthesis method for a similar compound, “4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol”, a key intermediate in Fenspiride HCl synthesis, has been reported .
Molecular Structure Analysis
The InChI code for “1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is 1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
. This indicates the presence of a six-membered piperidine ring with a hydroxyl group at the 4th position and a phenyl group attached to the nitrogen atom of the piperidine ring through a methylene bridge .
Physical And Chemical Properties Analysis
“1-(2-(Aminomethyl)phenyl)piperidin-4-ol” is a solid compound with a molecular weight of 206.28 g/mol . It is stored at a temperature of 4°C .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Piperidine derivatives, including 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are crucial in the synthesis of various pharmaceutical compounds. They serve as key building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The versatility of these compounds allows for the development of a wide range of therapeutic agents.
Biological Activity Modulation
The structural motif of piperidine is often found in biologically active molecules. Research has shown that modifications to the piperidine ring, such as those in 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, can lead to significant changes in biological activity. This makes it a valuable compound for the design of new drugs with targeted effects .
Advanced Organic Synthesis Techniques
Recent advances in organic synthesis techniques have highlighted the use of piperidine derivatives in complex chemical reactions. 1-(2-(Aminomethyl)phenyl)piperidin-4-ol can be utilized in one-pot functionalization processes, which streamline the synthesis of complex organic molecules .
Development of Central Nervous System (CNS) Agents
Due to the piperidine structure’s impact on the central nervous system, derivatives like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol are being explored for their potential as CNS agents. This includes research into treatments for neurodegenerative diseases, pain management, and psychological disorders .
Creation of Greener Chemical Processes
The environmental impact of chemical synthesis is a growing concern. Piperidine derivatives, such as 1-(2-(Aminomethyl)phenyl)piperidin-4-ol, are being studied for their role in greener chemical processes. This includes their use in deep eutectic solvent media, which offers a more sustainable and less toxic alternative to traditional solvents .
Exploration of Anti-Cancer Properties
The piperidine moiety is a common feature in many anti-cancer agents. Research into compounds like 1-(2-(Aminomethyl)phenyl)piperidin-4-ol is ongoing to discover and evaluate their potential anti-cancer properties. This research is crucial for the development of new oncological treatments .
Safety and Hazards
The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Piperidine derivatives, including “1-(2-(Aminomethyl)phenyl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating active research in this field .
Mechanism of Action
Target of Action
1-(2-(Aminomethyl)phenyl)piperidin-4-ol is a piperidine derivative . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction A related compound, a 2-amino-4-(1-piperidine) pyridine derivative, has been reported to target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
It is known that most ccr5 antagonists, a class of drugs to which this compound may belong, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Pharmacokinetics
The molecular weight of the compound is 206.28 g/mol , which could influence its pharmacokinetic properties.
Result of Action
Related piperidin-4-ol derivatives have been evaluated for potential treatment of hiv, with some showing ccr5 antagonistic activities .
Action Environment
The synthesis of substituted piperidines, a category to which this compound belongs, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[2-(aminomethyl)phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBUCGMFIGDKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651520 | |
Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Aminomethyl)phenyl)piperidin-4-ol | |
CAS RN |
887580-19-0 | |
Record name | 1-[2-(Aminomethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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